molecular formula C148H223N43O42S3 B596024 Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 CAS No. 143519-58-8

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

Cat. No.: B596024
CAS No.: 143519-58-8
M. Wt: 3372.851
InChI Key: GXIPHWLEWJMXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is a biotinylated derivative of somatostatin-28, a neuropeptide that plays a crucial role in inhibiting the release of various secondary hormones. This compound is particularly significant in scientific research due to its ability to bind with high affinity to specific receptors and streptavidin, making it useful for receptor affinity purification and localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 involves the biotinylation of somatostatin-28 at specific residues, namely Leu8, D-Trp22, and Tyr25. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale biotinylation reactors, and industrial-grade HPLC systems for purification .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the biotinylated peptide-receptor complex, which is stable and useful for various biochemical assays .

Scientific Research Applications

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to high-affinity somatostatin receptors, which are G-protein coupled receptors. This binding inhibits the release of secondary hormones, thereby modulating various physiological processes. The biotinylated form allows for easy detection and purification using streptavidin-based systems .

Comparison with Similar Compounds

Similar Compounds

    Somatostatin-28: The non-biotinylated form of the peptide.

    Octreotide: A synthetic analog of somatostatin with a longer half-life.

    Lanreotide: Another synthetic analog used in medical treatments.

Uniqueness

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 is unique due to its biotinylation, which enhances its utility in receptor affinity studies and biochemical assays. This modification allows for simultaneous binding to receptors and streptavidin, forming a stable ternary complex .

Properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxyamino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C148H223N43O43S3.C2HF3O2/c1-73(2)57-93(174-121(207)76(5)165-139(225)107-40-28-56-191(107)144(230)100(64-112(154)200)181-135(221)101(67-192)182-133(219)98(62-110(152)198)175-120(206)75(4)164-137(223)103(69-194)189-234-115(204)43-18-17-42-109-118-104(70-235-109)185-148(233)188-118)128(214)166-77(6)143(229)190-55-27-41-108(190)140(226)173-91(39-26-54-160-147(157)158)124(210)172-92(48-49-114(202)203)126(212)169-90(38-25-53-159-146(155)156)123(209)168-87(35-19-22-50-149)122(208)163-74(3)119(205)162-66-113(201)167-105-71-236-237-72-106(145(231)232)184-136(222)102(68-193)183-142(228)117(79(8)196)187-134(220)96(60-82-44-46-84(197)47-45-82)180-141(227)116(78(7)195)186-127(213)89(37-21-24-52-151)170-131(217)97(61-83-65-161-86-34-16-15-33-85(83)86)178-130(216)95(59-81-31-13-10-14-32-81)176-129(215)94(58-80-29-11-9-12-30-80)177-132(218)99(63-111(153)199)179-125(211)88(171-138(105)224)36-20-23-51-150;3-2(4,5)1(6)7/h9-16,29-34,44-47,65,73-79,87-109,116-118,161,189,192-197H,17-28,35-43,48-64,66-72,149-151H2,1-8H3,(H2,152,198)(H2,153,199)(H2,154,200)(H,162,205)(H,163,208)(H,164,223)(H,165,225)(H,166,214)(H,167,201)(H,168,209)(H,169,212)(H,170,217)(H,171,224)(H,172,210)(H,173,226)(H,174,207)(H,175,206)(H,176,215)(H,177,218)(H,178,216)(H,179,211)(H,180,227)(H,181,221)(H,182,219)(H,183,228)(H,184,222)(H,186,213)(H,187,220)(H,202,203)(H,231,232)(H4,155,156,159)(H4,157,158,160)(H2,185,188,233);(H,6,7)/t74-,75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBXZQMDMRVJOX-DQFQGUPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NOC(=O)CCCCC9C1C(CS9)NC(=O)N1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NOC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9)C(=O)O)CO)[C@@H](C)O)CC1=CC=C(C=C1)O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C150H224F3N43O45S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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